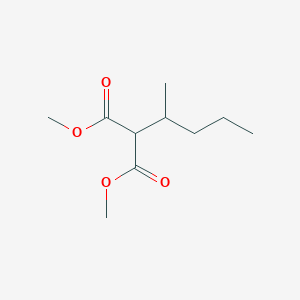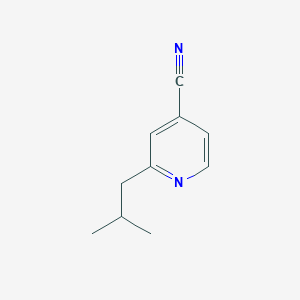
LiP(t-Bu)2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LiP(t-Bu)2 is an organophosphorus compound that belongs to the class of phosphine ligands. It is characterized by the presence of two tert-butyl groups attached to a phosphorus atom, which is further bonded to a lithium atom. This compound is known for its unique electronic and steric properties, making it a valuable reagent in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
LiP(t-Bu)2 can be synthesized through several methods. One common approach involves the reaction of di-tert-butylchlorophosphine with an organolithium reagent, such as n-butyllithium, under an inert atmosphere. The reaction typically proceeds as follows:
(CH3)3C2PCl+n-BuLi→(CH3)3C2PLi+n-BuCl
The reaction is usually carried out in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of di-tert-butyllithiophosphine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
LiP(t-Bu)2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form di-tert-butylphosphine oxide.
Substitution: It can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other electrophiles.
Coordination: this compound can act as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Coordination: Transition metals like palladium and platinum are often employed in coordination reactions.
Major Products Formed
Oxidation: Di-tert-butylphosphine oxide.
Substitution: Various substituted phosphines depending on the electrophile used.
Coordination: Metal-phosphine complexes with diverse applications in catalysis.
Scientific Research Applications
LiP(t-Bu)2 has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal-catalyzed reactions, such as Suzuki-Miyaura and Heck cross-coupling reactions.
Biology: The compound is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: this compound is used in the production of polymers, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which di-tert-butyllithiophosphine exerts its effects is primarily through its role as a ligand. It coordinates with transition metals, stabilizing and activating the metal center for various catalytic processes. The steric bulk of the tert-butyl groups provides unique electronic properties, enhancing the reactivity and selectivity of the metal-ligand complex.
Comparison with Similar Compounds
Similar Compounds
- Di-tert-butylchlorophosphine
- Tri-tert-butylphosphine
- Di-tert-butylphenylphosphine
Uniqueness
LiP(t-Bu)2 is unique due to the presence of the lithium atom, which imparts distinct reactivity compared to other tert-butylphosphines. Its ability to act as both a nucleophile and a ligand makes it versatile in various chemical transformations.
Properties
Molecular Formula |
C8H18LiP |
|---|---|
Molecular Weight |
152.2 g/mol |
IUPAC Name |
lithium;ditert-butylphosphanide |
InChI |
InChI=1S/C8H18P.Li/c1-7(2,3)9-8(4,5)6;/h1-6H3;/q-1;+1 |
InChI Key |
WDGLTSKFYMVOTD-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)(C)[P-]C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Pyridin-3-yl)-4-phenethylamino-6-methyl-thieno-[2,3-d]-pyrimidine](/img/structure/B8449766.png)



![2-Chloro-1-[1-(4-chlorophenyl)cyclobutyl]ethanone](/img/structure/B8449784.png)







![Methyl 2-[4-(bromomethyl)-2,5-difluoro-phenyl]propionate](/img/structure/B8449855.png)

